

Boron Trifluoride Dihydrate (CAS 13319-75-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boron trifluoride dihydrate (BF₃·2H₂O), CAS number 13319-75-0, is a versatile and potent Lewis acid catalyst with significant applications in organic synthesis, polymer chemistry, and materials science.[1] Its utility in promoting a variety of chemical transformations, particularly in the synthesis of complex organic molecules, makes it a valuable tool for researchers and professionals in drug development and chemical manufacturing.[1][2] This technical guide provides an in-depth overview of the core properties, synthesis, and applications of Boron trifluoride dihydrate, with a focus on experimental protocols and safety considerations.

Physicochemical Properties

Boron trifluoride dihydrate is a colorless, fuming liquid with a pungent odor.[2][3][4] It is a stable hydrate of boron trifluoride and is often preferred over the gaseous form for ease of handling.[5] The key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	13319-75-0	[1][6]
Molecular Formula	BF ₃ ·2H ₂ O	[1][6]
Molecular Weight	103.84 g/mol	[1][6][7]
Appearance	Colorless, fuming liquid	[1][2][4]
Odor	Pungent, suffocating	[2][3][4]
Density	1.636 g/mL at 25 °C	[1][8]
Melting Point	6 °C (42.8 °F)	[9]
Boiling Point	58 - 60 °C @ 1.5 mmHg	[9]
Refractive Index	n20/D 1.316	[1][8]
Solubility in Water	Soluble, may react	[2]
рН	<1	[9]

Synthesis

Boron trifluoride dihydrate is typically formed by the reaction of boron trifluoride with water.[3] A common industrial manufacturing process for boron trifluoride involves the reaction of boron oxides with hydrogen fluoride.[10] The hydrogen fluoride is often produced in situ from sulfuric acid and fluorite (CaF₂).[10]

A laboratory-scale synthesis of **boron trifluoride dihydrate** can be achieved by reacting a lower alkyl alcohol-boron trifluoride complex, such as boron trifluoride dimethanol complex (BF₃·2CH₃OH), with water.[11] The dihydrate is then separated from the released alcohol.[11]

Applications in Organic Synthesis

As a strong Lewis acid, **Boron trifluoride dihydrate** is a highly effective catalyst in a multitude of organic reactions.[1][2] Its ability to activate electrophiles facilitates reactions often crucial in the synthesis of pharmaceutical intermediates and other complex molecules.[1]

Pechmann Condensation for Coumarin Synthesis

Boron trifluoride dihydrate is an excellent activator for the Pechmann condensation, a key method for synthesizing coumarins and their derivatives.[1][3] 4-methylcoumarins, for instance, are valuable compounds with applications as antioxidants and selective enzyme inhibitors.[3]

- Reactant Mixture: In a suitable reaction vessel, combine the substituted phenol (30 mmol), methyl acetoacetate (3.48 g, 30 mmol), and Boron trifluoride dihydrate (20.8 g, 200 mmol).
- Reaction Conditions: Heat the mixture at 60 °C for 20 minutes. The reaction is not significantly exothermic, which is an advantage for industrial applications.[1]
- Workup: After cooling to room temperature, pour the reaction mixture into 50 g of crushed ice.
- Isolation: The resulting crystalline product is collected by filtration, washed with water, and air-dried.
- Purification (if necessary): The crude product can be recrystallized from an appropriate solvent (e.g., 50% ethanol for 7-hydroxy-4-methylcoumarin).[1]

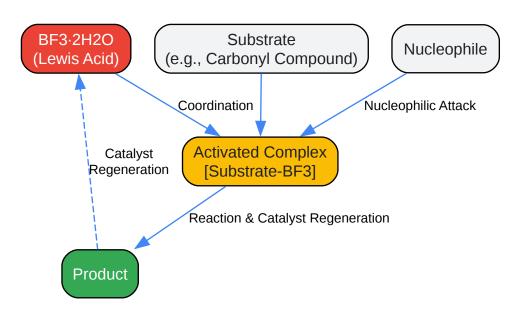
This method has been shown to produce excellent yields (98-99%) of the corresponding 4-methylcoumarin derivatives.[1][3]

Fries Rearrangement

Boron trifluoride dihydrate also serves as a catalyst in the regioselective Fries rearrangement of phenolic esters to produce hydroxyphenyl alkyl/aryl ketones.[12] This reaction is a valuable tool for the synthesis of important pharmaceutical intermediates.

Caption: General workflow for the **Boron trifluoride dihydrate** catalyzed Fries rearrangement.

Polymerization of Benzoxazine


Boron trifluoride dihydrate acts as an initiator for the cationic polymerization of benzoxazine monomers.[12][13] This is particularly useful for purified monofunctional benzoxazine monomers that exhibit low reactivity under thermal initiation.[13][14]

- Sample Preparation: Prepare a solution of the benzoxazine monomer in a suitable solvent (e.g., HPLC grade methylene chloride).
- Catalyst Addition: Add Boron trifluoride dihydrate to the monomer solution at a concentration of approximately 5 mol%.
- Mixing and Film Casting: Thoroughly mix the solution by agitation. Cast a film of the mixture onto a dry KBr plate for analysis by Fourier Transform Infrared (FTIR) spectroscopy.
- Curing: The polymerization can proceed at room temperature, although it may be slow.[14]
 Heating (e.g., to 200 °C) can be applied to accelerate the polymerization rate.[14] The progress of the reaction can be monitored by FTIR spectroscopy.[13][14]

Catalytic Mechanism

The catalytic activity of **Boron trifluoride dihydrate** stems from its nature as a strong Lewis acid. The boron atom is electron-deficient and readily accepts a pair of electrons from a Lewis base (e.g., the carbonyl oxygen of an ester or a ketone). This coordination activates the substrate, making it more susceptible to nucleophilic attack or rearrangement.

Click to download full resolution via product page

Caption: Generalized catalytic cycle of **Boron trifluoride dihydrate** as a Lewis acid.

Safety and Handling

Boron trifluoride dihydrate is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[7][9]

Health Hazards:

- Inhalation: Toxic if inhaled.[7] Can cause severe irritation to the respiratory tract.[13]
- Skin Contact: Causes severe skin burns.[9][15]
- Eye Contact: Causes serious eye damage.[9][15]
- Ingestion: Harmful if swallowed.[9][15]

Handling and Storage:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9]
- Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][9]
- Keep away from incompatible materials such as strong oxidizing agents and metals.[9][13]
- In case of a spill, isolate the area and use a vapor-suppressing foam.[16] Do not allow water to come into contact with the spilled material.[16]

First Aid Measures:

- Inhalation: Move the victim to fresh air and seek immediate medical attention.
- Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[9] Seek immediate medical attention.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[9] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

Boron trifluoride dihydrate is a powerful and versatile Lewis acid catalyst with broad utility in organic synthesis and polymer chemistry. Its effectiveness in promoting key reactions such as the Pechmann condensation and Fries rearrangement makes it an indispensable tool for researchers and drug development professionals. While its corrosive and toxic nature necessitates strict adherence to safety protocols, its catalytic efficacy and ease of handling compared to gaseous boron trifluoride ensure its continued importance in the chemical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. mdpi.com [mdpi.com]
- 2. Boron trifluoride dihydrate(13319-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Pechmann Reaction Promoted by Boron Trifluoride Dihydrate PMC [pmc.ncbi.nlm.nih.gov]
- 4. B(C6F5)3-catalyzed synthesis of coumarins via Pechmann condensation under solventfree conditions [inis.iaea.org]
- 5. US2919177A Production of boron trifluoride dihydrate Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. Pechmann reaction promoted by boron trifluoride dihydrate PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]

- 11. BF3·Et2O Catalysed 4-Aryl-3-phenyl-benzopyrones, Pro-SERMs, and Their Characterization PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boron trifluoride dihydrate | BF3.2H2O | CID 61591 PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. BORON TRIFLUORIDE, DIHYDRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Boron Trifluoride Dihydrate (CAS 13319-75-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081082#boron-trifluoride-dihydrate-cas-number-13319-75-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com